3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide
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Overview
Description
3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a bromopyrimidine moiety, and a phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the final compound. Common reagents used in these reactions include bromine, pyrimidine, and piperidine derivatives. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as zinc oxide nanoparticles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom in the bromopyrimidine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety is known to bind to nucleophilic sites, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyrimidine
- 3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone
- 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide
Uniqueness
Compared to similar compounds, 3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenyl group enhances its hydrophobic interactions, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
3-[(5-bromopyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c18-14-9-19-16(20-10-14)24-12-13-5-4-8-22(11-13)17(23)21-15-6-2-1-3-7-15/h1-3,6-7,9-10,13H,4-5,8,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZHSNZWIDUBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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